molecular formula C12H9Cl2N3O4 B10906402 Methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate

Methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate

Cat. No.: B10906402
M. Wt: 330.12 g/mol
InChI Key: BBCAYCBNKQTZBQ-UHFFFAOYSA-N
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Description

Methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of Methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate typically involves multiple steps. The starting materials often include 2,6-dichlorobenzyl chloride and methyl 3-nitro-1H-pyrazole-4-carboxylate. The reaction conditions usually involve the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Chemical Reactions Analysis

Methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, often using reagents like sodium methoxide or sodium ethoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate can be compared with similar compounds such as:

    2,6-Dichlorobenzyl methyl ether: This compound shares the 2,6-dichlorobenzyl group but differs in its overall structure and applications.

    Methyl 3-nitro-1H-pyrazole-4-carboxylate: This compound is a precursor in the synthesis of this compound and has different chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H9Cl2N3O4

Molecular Weight

330.12 g/mol

IUPAC Name

methyl 1-[(2,6-dichlorophenyl)methyl]-3-nitropyrazole-4-carboxylate

InChI

InChI=1S/C12H9Cl2N3O4/c1-21-12(18)8-6-16(15-11(8)17(19)20)5-7-9(13)3-2-4-10(7)14/h2-4,6H,5H2,1H3

InChI Key

BBCAYCBNKQTZBQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1[N+](=O)[O-])CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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